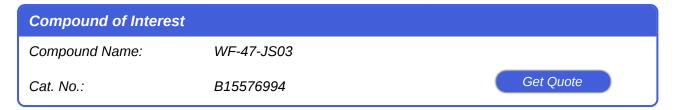


what is the chemical structure of WF-47-JS03

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An In-Depth Technical Guide to the RET Kinase Inhibitor WF-47-JS03

This guide provides a comprehensive overview of **WF-47-JS03**, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting RET-driven cancers. This document details the chemical structure, preclinical efficacy, and methodologies for evaluating the activity of **WF-47-JS03**.

Chemical Structure and Properties

WF-47-JS03 is a synthetic organic compound identified as a potent RET kinase inhibitor.[1] Its chemical and physical properties are summarized below.

Property	Value	
Molecular Formula	СзоНзвN6О2[2]	
Molecular Weight	514.66 g/mol [2]	
CAS Number	2561413-77-0[2]	
Appearance	White to off-white solid[2]	
SMILES	NC(N1C(N=C2NC3CC(C)(C)N(C)C(C) (C)C3)=C(C4=CC(OC)=C(OC)C=C4)C=N1)=C2 C5=CC=CC=C5[3]	



Preclinical Efficacy: In Vitro Activity

WF-47-JS03 has demonstrated potent and selective inhibition of RET kinase in various preclinical models.[3] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of the target's activity, are presented below.

Cell Line	Target	IC50 (nM)
KIF5B-RET transfected Ba/F3 cells	RET Kinase	1.7[2]
CCDC6-RET transfected LC- 2/ad lung cancer cells	RET Kinase	5.3[2]
Tel-KDR transfected Ba/F3 cells	Kinase Insert Domain Receptor (KDR)	990[2]
Ba/F3 wild-type cells	-	1500[2]

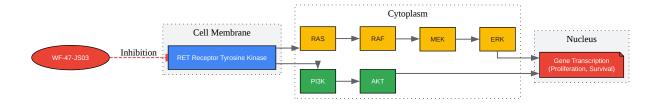
The data indicates that **WF-47-JS03** is highly selective for RET kinase, with over 500-fold greater potency against RET fusions compared to the Kinase Insert Domain Receptor (KDR). [3]

RET Signaling Pathway and Mechanism of Action

The RET receptor tyrosine kinase plays a crucial role in cell survival, proliferation, and differentiation.[4] In certain cancers, such as non-small cell lung cancer and thyroid carcinomas, oncogenic alterations like gene fusions lead to the constitutive, ligand-independent activation of RET.[4] This aberrant activation drives downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth.[4][5]

WF-47-JS03 functions by competitively binding to the ATP-binding pocket of the RET kinase domain.[5] This action inhibits the autophosphorylation of the kinase, thereby blocking the activation of its downstream signaling pathways and leading to reduced tumor cell proliferation and survival.[5]





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Caption: Simplified RET signaling pathway and the inhibitory action of WF-47-JS03.

Experimental Protocols

The following are general protocols for assessing the inhibitory activity of **WF-47-JS03**.

Biochemical Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of **WF-47-JS03** on the enzymatic activity of the isolated RET kinase domain.[4]

Objective: To determine the IC50 value of WF-47-JS03 against purified RET kinase.[4]

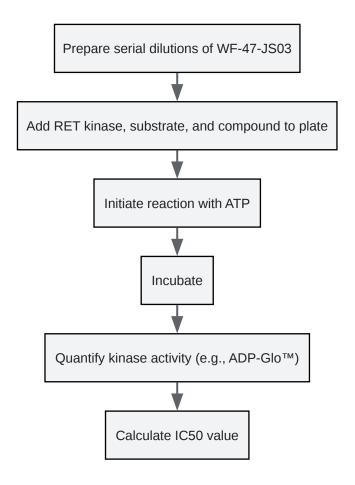
Materials:

- Purified recombinant RET kinase domain
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Adenosine triphosphate (ATP)
- WF-47-JS03
- Assay plates (96- or 384-well)
- Detection reagents (e.g., ADP-Glo™)



Procedure:

- Prepare serial dilutions of WF-47-JS03.
- In an assay plate, pre-incubate the RET kinase, substrate, and the test compound in a reaction buffer.
- Initiate the kinase reaction by adding ATP.
- After a defined incubation period, quantify the amount of phosphorylated substrate or ADP produced.[4]
- Calculate the IC₅₀ value using a non-linear regression model.[4]



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Caption: General workflow for a biochemical RET kinase inhibition assay.



Cell-Based Inhibition Assay (Proliferation)

This assay measures the ability of **WF-47-JS03** to inhibit RET signaling within a cellular context.[4]

Objective: To determine the IC₅₀ value of **WF-47-JS03** for inhibiting the proliferation of RET-driven cancer cells.[4]

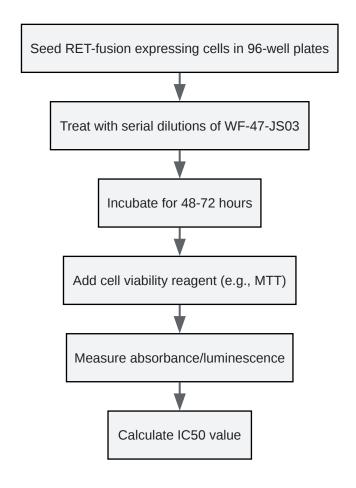
Materials:

- Engineered Ba/F3 cells expressing a constitutively active RET fusion protein (e.g., KIF5B-RET)
- IL-3-free cell culture medium
- · 96-well plates
- WF-47-JS03
- Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

- Seed the engineered Ba/F3 cells in 96-well plates in IL-3-free medium.[4]
- Treat the cells with a range of concentrations of WF-47-JS03.
- Incubate the plates for 48 to 72 hours to allow for cell proliferation.[4][6]
- Assess cell viability using a suitable assay.[4]
- Determine the IC₅₀ value from the dose-response curve.[6]





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Caption: General workflow for a cell-based proliferation assay.

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor activity of **WF-47-JS03** in a living organism.

Objective: To assess the in vivo efficacy of **WF-47-JS03** in inhibiting tumor growth in a xenograft model.

Procedure:

- Human cancer cells with defined RET fusions are subcutaneously injected into immunodeficient mice.[6]
- Once tumors are established, mice are treated with WF-47-JS03 or a vehicle control.[3]



- Tumor growth is monitored over time.[3]
- The efficacy of the compound is determined by comparing the tumor volume in the treated group to the control group.[3]

WF-47-JS03 has been shown to significantly inhibit tumor growth in RIE KIF5B-RET xenograft mice at doses of 1, 3, and 10 mg/kg over a 10-day study.[3]

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